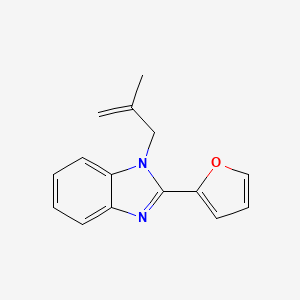![molecular formula C24H22N2O5S2 B2909003 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 941925-88-8](/img/structure/B2909003.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMBMT and has been studied for its ability to inhibit certain enzymes and receptors in the body, leading to various biochemical and physiological effects.
Mecanismo De Acción
BMBMT works by inhibiting specific enzymes and receptors in the body, leading to various biochemical and physiological effects. One enzyme that BMBMT has been shown to inhibit is protein kinase CK2, which is involved in the regulation of cell growth and division. BMBMT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BMBMT has been shown to have various biochemical and physiological effects, depending on the specific enzymes and receptors it targets. In cancer research, BMBMT has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. BMBMT has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMBMT in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and analysis of specific pathways. However, one limitation is the potential for off-target effects, as BMBMT may also inhibit other enzymes and receptors in the body.
Direcciones Futuras
There are several future directions for research on BMBMT. One area of interest is the development of BMBMT derivatives with improved specificity and potency for certain enzymes and receptors. Another area of interest is the use of BMBMT in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the potential therapeutic applications of BMBMT in various fields of scientific research.
Métodos De Síntesis
BMBMT can be synthesized using a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzo[d]thiazole with 4,7-dimethoxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with benzyl bromide to form the N-benzylated product. Finally, the N-benzylated product is reacted with 3-(methylsulfonyl)benzoyl chloride to form BMBMT.
Aplicaciones Científicas De Investigación
BMBMT has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is cancer research, where BMBMT has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes and receptors. BMBMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit certain enzymes involved in the progression of these diseases.
Propiedades
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-12-13-20(31-2)22-21(19)25-24(32-22)26(15-16-8-5-4-6-9-16)23(27)17-10-7-11-18(14-17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVYKTJKKNKCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2908920.png)
![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)


![1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2908927.png)


![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2908932.png)
![2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2908933.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2908935.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2908940.png)
![5-bromo-2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2908941.png)

